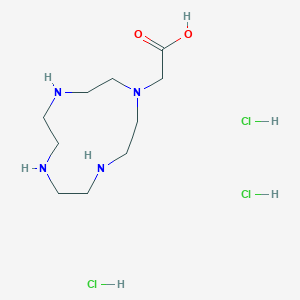

2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride

Description

Macrocyclic Architecture

The 1,4,7,10-tetraazacyclododecane core exhibits a square-planar geometry due to the alternating nitrogen and methylene groups. This macrocycle is analogous to crown ethers but with nitrogen atoms replacing oxygen, enabling selective coordination with transition metal ions.

Functional Group Reactivity

The acetic acid moiety (-COOH) serves as a reactive site for further derivatization, such as:

Applications in Coordination Chemistry

The compound’s trihydrochloride salt is a precursor to metal complexes. For example:

- Gadolinium(III) Complexes : Used in MRI contrast agents due to the macrocycle’s ability to stabilize paramagnetic ions.

- Copper-64 Complexes : Employed in positron emission tomography (PET) imaging for tumor targeting.

Summary Table: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₅Cl₃N₄O₂ | |

| Molecular Weight | 339.69 g/mol | |

| Salt Components | 1 Base + 3 HCl | |

| Free Base Formula | C₁₀H₂₂N₄O₂ (230.31 g/mol) |

Properties

IUPAC Name |

2-(1,4,7,10-tetrazacyclododec-1-yl)acetic acid;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2.3ClH/c15-10(16)9-14-7-5-12-3-1-11-2-4-13-6-8-14;;;/h11-13H,1-9H2,(H,15,16);3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZKGQUJIRTSDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCNCCN1)CC(=O)O.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25Cl3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137629-28-6 | |

| Record name | 2-(1,4,7,10-tetraazacyclododecan-1-yl)acetic acid trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride typically involves the following steps:

Cyclen Synthesis: Cyclen is synthesized through a multistep reaction involving the condensation of ethylenediamine with formaldehyde and cyanamide.

Functionalization: The cyclen core is then functionalized with an acetic acid moiety to form 2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid.

Trihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its redox properties.

Reduction: Reduction reactions can be performed to study the compound's behavior under reducing conditions.

Substitution: Substitution reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Bifunctional Chelating Agent : The compound serves as a bifunctional chelator that can bind to metal ions such as gallium, copper, and lanthanides. This property is exploited in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. For instance, derivatives of this compound have been used to create radiolabeled agents for positron emission tomography (PET) imaging in cancer diagnostics .

Drug Delivery Systems

The ability of this compound to form stable complexes with metal ions allows it to be utilized in targeted drug delivery systems. By conjugating therapeutic agents to the chelator, researchers can enhance the specificity and efficacy of drugs while minimizing side effects. Studies have demonstrated its potential in delivering chemotherapeutic agents directly to tumor sites by utilizing the unique properties of the metal complexes formed .

Bioconjugation

The compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules such as peptides or antibodies to metal ions. This application is particularly relevant in the development of immunoconjugates for targeted therapy in cancer treatment. The conjugation enhances the stability and bioavailability of these therapeutics .

Analytical Chemistry

In analytical applications, derivatives of this compound have been utilized for quantitative proteomics. The ability to react with different functional groups makes it suitable for labeling proteins and studying post-translational modifications through mass spectrometry techniques .

Antimicrobial Activity

Research has indicated that complexes formed with this compound exhibit antimicrobial properties. The chelation of essential metal ions can disrupt microbial metabolism, making it a candidate for developing new antimicrobial agents .

Case Study 1: Radiolabeled Imaging Agents

A study investigated the use of gallium-labeled derivatives of this compound for imaging hypoxic tumors. The results demonstrated high specificity and uptake in tumor tissues compared to normal tissues, indicating its potential as a nuclear imaging agent .

Case Study 2: Targeted Drug Delivery

Another research focused on the conjugation of this compound with chemotherapeutic agents aimed at improving targeting efficiency. The study showed enhanced accumulation of drugs at tumor sites and reduced systemic toxicity compared to conventional delivery methods .

Mechanism of Action

2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride is similar to other macrocyclic compounds such as cyclam, cyclen, and porphyrins. These compounds share the ability to form stable metal complexes, but they differ in their ring size, functional groups, and specific applications. The uniqueness of this compound lies in its specific structure and its ability to chelate a wide range of metal ions.

Comparison with Similar Compounds

Key Observations :

- Counterion Role : The trihydrochloride form increases aqueous solubility, making it advantageous for in vitro studies, whereas DOTA’s tetra-acetic acid structure requires pH adjustment for optimal solubility .

Chelation Properties and Stability

- DOTA : Exhibits exceptionally high thermodynamic stability with Gd³⁺ (log K ~25), critical for MRI contrast agents to prevent toxic metal release .

- Target Compound: Limited data exist, but its mono-acetic acid arm likely reduces chelation strength. Protonation of three cyclen amines (via HCl) may stabilize metal complexes in acidic conditions, though this requires experimental validation.

- Tris(carboxymethyl) Derivatives : These analogs, such as ²¹¹At-3-Lu, demonstrate high radiochemical yields (>95%) when chelated with lutetium-177, emphasizing the role of carboxymethyl groups in radiometal binding .

Biological Activity

2-(1,4,7,10-Tetraazacyclododecan-1-yl)acetic acid trihydrochloride, commonly referred to as a DOTA derivative, is a chelating agent that has garnered attention in the fields of medicinal chemistry and molecular imaging. Its unique structure allows it to form stable complexes with various metal ions, making it useful in targeted drug delivery and diagnostic imaging.

- Molecular Formula : C25H46N4O8

- Molecular Weight : 530.65 g/mol

- Appearance : White powder

- Solubility : Soluble in water due to the presence of multiple amine and carboxylic acid groups.

DOTA derivatives function primarily as bifunctional chelators. They can bind metal ions such as gallium (Ga), which are critical for radiolabeling in imaging techniques like PET (Positron Emission Tomography). The ability to form stable complexes with these metal ions enhances the biological activity of the conjugated compounds.

Antimicrobial Properties

Research has indicated that DOTA derivatives exhibit potential antimicrobial activity. The Zn(II) complexes formed with DOTA have shown efficacy against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with essential enzymatic processes .

Cancer Imaging and Therapy

DOTA is extensively used in the development of radiopharmaceuticals for cancer diagnosis and therapy. For instance:

- Radiolabeled somatostatin analogs , such as [68Ga]Ga-DOTA-TOC and [177Lu]Lu-DOTA-TATE, are employed for both imaging and treatment of neuroendocrine tumors. Studies have demonstrated that these agents can effectively target somatostatin receptors overexpressed in certain tumors, allowing for precise localization and therapeutic intervention .

- The pharmacokinetics of these compounds have been studied extensively, revealing that they can accumulate significantly in tumor tissues compared to normal tissues, enhancing their utility in targeted therapy .

Study on Radiolabeled DOTA Compounds

A comparative study evaluated the biodistribution of [67/68Ga]Ga-DOTA conjugates in tumor-bearing mice. The results indicated that these compounds exhibited higher accumulation in tumors compared to non-targeted controls, with tumor-to-blood ratios significantly favoring the targeted agents. This highlights the potential for DOTA derivatives in enhancing the specificity of cancer therapies .

Antimicrobial Efficacy Assessment

In another investigation, the antimicrobial activity of Zn(II)-DOTA complexes was assessed against several pathogens. The study found that these complexes inhibited bacterial growth effectively at low concentrations, suggesting their potential application as therapeutic agents against resistant bacterial strains .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C25H46N4O8 |

| Molecular Weight | 530.65 g/mol |

| Solubility | Soluble in water |

| Antimicrobial Activity | Effective against various bacteria |

| Cancer Imaging Agents | [68Ga]Ga-DOTA-TOC, [177Lu]Lu-DOTA-TATE |

Q & A

Q. What synthetic routes are commonly employed for preparing 2-(1,4,7,10-tetraazacyclododecan-1-yl)acetic acid derivatives, and how are reaction conditions optimized?

The synthesis typically involves functionalizing the cyclen (1,4,7,10-tetraazacyclododecane) core with acetic acid groups. For example, derivatives are synthesized via nucleophilic substitution or carbodiimide-mediated coupling, followed by purification using reversed-phase HPLC with trifluoroacetic acid (TFA)-acetonitrile gradients . Optimization focuses on pH control, temperature, and stoichiometric ratios to minimize side products. For instance, in radiolabeling studies, reaction yields improved under nitrogen atmospheres and controlled heating (e.g., 80°C for 30 minutes) .

Q. How is the structure of this compound validated, and what analytical techniques are prioritized?

Structural validation employs nuclear magnetic resonance (NMR) for proton environments and mass spectrometry (MS) for molecular weight confirmation. For metal-chelate complexes, inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal incorporation (e.g., gadolinium or lutetium). X-ray crystallography is used sparingly due to challenges in crystallizing macrocyclic complexes, but dynamic light scattering (DLS) and relaxivity measurements provide insights into solution-phase behavior .

Q. What factors influence the chelation efficiency of this compound with lanthanides or actinides?

Chelation efficiency depends on pH (optimal range: 5–7), ligand-to-metal ratio (typically 1:1 to 2:1), and ionic strength. The cyclen backbone’s preorganization enhances binding kinetics, while acetic acid side chains provide eight coordination sites for metals like Gd³⁺ or Lu³⁺. Competition studies with EDTA or DTPA are used to assess thermodynamic stability, with log K values exceeding 20 for Gd³⁺ complexes .

Q. What purification strategies are effective for isolating this compound and its metal complexes?

Reversed-phase HPLC with C18 columns and TFA-acetonitrile gradients achieves >95% purity. For metal complexes, size-exclusion chromatography (SEC) or dialysis removes unbound ions. Radiolabeled analogs (e.g., ²¹¹At or ¹⁷⁷Lu) require rapid purification (<30 minutes) to minimize isotope decay, often using automated HPLC systems .

Q. How should researchers handle this compound safely in laboratory settings?

Follow institutional protocols for corrosive and hygroscopic substances. Use fume hoods, nitrile gloves, and protective eyewear. Storage at –20°C under nitrogen prevents degradation. Safety data sheets (SDS) emphasize avoiding inhalation and skin contact, with emergency procedures including rinsing exposed areas with water for 15 minutes .

Advanced Research Questions

Q. What challenges arise in radiolabeling this compound with α- or β-emitting isotopes (e.g., ²¹²Pb, ²²⁵Ac), and how are they mitigated?

Challenges include isotope half-life limitations (e.g., ²¹²Pb: 10.6 hours) and radiolysis-induced decomposition. Strategies:

Q. How do dynamic properties (e.g., water/proton exchange rates) of its metal complexes impact MRI relaxivity?

Relaxivity (r₁) is governed by:

- Inner-sphere water residency time (τₘ): Shorter τₘ (e.g., 100–200 ns for Gd³⁺) enhances r₁.

- Second-sphere interactions : Hydrogen bonding with bulk water increases outer-sphere contributions.

- Temperature dependence : Lower temperatures (25→37°C) reduce τₘ but increase rotational correlation time (τ_R), balancing r₁ .

Q. How does this compound compare to DOTA or DTPA in terms of thermodynamic stability and kinetic inertness?

Q. What experimental designs are critical for evaluating its pharmacokinetics in vivo?

Q. How can temperature and buffer composition be optimized for long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.